molecular formula C8H12O3 B12653293 Ethyl 2-formylpent-4-en-1-oate CAS No. 36873-45-7

Ethyl 2-formylpent-4-en-1-oate

Cat. No.: B12653293
CAS No.: 36873-45-7
M. Wt: 156.18 g/mol
InChI Key: YUPFMQXKQATEPA-UHFFFAOYSA-N
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Description

Ethyl 2-formylpent-4-en-1-oate is an organic compound with the molecular formula C8H12O3. It is a derivative of pentenoic acid and is characterized by the presence of an ethyl ester group, a formyl group, and a double bond in its structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formylpent-4-en-1-oate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with formaldehyde and a base, followed by a dehydration step to form the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like piperidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often employs optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formylpent-4-en-1-oate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the compound allows for electrophilic addition reactions, such as halogenation or hydrohalogenation

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride

Major Products Formed

    Oxidation: Ethyl 2-carboxypent-4-en-1-oate.

    Reduction: Ethyl 2-hydroxypent-4-en-1-oate.

    Substitution: Ethyl 2-bromopent-4-en-1-oate

Scientific Research Applications

Ethyl 2-formylpent-4-en-1-oate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-formylpent-4-en-1-oate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-formylbut-3-en-1-oate: Similar structure but with one less carbon in the chain.

    Ethyl 2-formylhex-5-en-1-oate: Similar structure but with one more carbon in the chain.

    Methyl 2-formylpent-4-en-1-oate: Similar structure but with a methyl ester group instead of an ethyl ester group

Uniqueness

This compound is unique due to its specific combination of functional groups and chain length, which confer distinct reactivity and properties. Its formyl group and double bond make it a versatile intermediate in organic synthesis, while the ethyl ester group enhances its solubility and stability .

Properties

CAS No.

36873-45-7

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 2-formylpent-4-enoate

InChI

InChI=1S/C8H12O3/c1-3-5-7(6-9)8(10)11-4-2/h3,6-7H,1,4-5H2,2H3

InChI Key

YUPFMQXKQATEPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C=O

Origin of Product

United States

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